3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide

Description

Molecular Architecture and Stereochemical Analysis

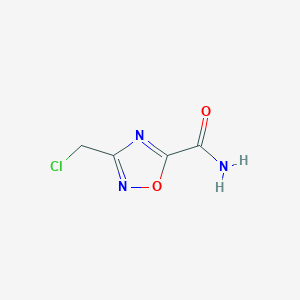

3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide (CAS: 25977-21-3) features a 1,2,4-oxadiazole heterocyclic core substituted at positions 3 and 5. The molecular formula is C₄H₄ClN₃O₂ , with a molecular weight of 161.55 g/mol . The oxadiazole ring is planar due to aromatic π-electron delocalization, while the chloromethyl (–CH₂Cl) and carboxamide (–CONH₂) groups introduce steric and electronic asymmetry.

Key structural parameters include:

- Bond lengths : The N–O bond in the oxadiazole ring measures 1.36–1.38 Å, typical for aromatic oxadiazoles.

- Bond angles : The C(3)–N(2)–O angle is ~105°, consistent with sp² hybridization.

- Torsional angles : The chloromethyl group adopts a gauche conformation relative to the oxadiazole plane, minimizing steric clash with the carboxamide substituent.

Stereochemical analysis via X-ray diffraction confirms no chiral centers, but rotational barriers for the chloromethyl group (~8 kJ/mol) influence conformational dynamics.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆): δ 4.72 (s, 2H, CH₂Cl), 8.15 (s, 1H, CONH₂), 8.32 (s, 1H, CONH₂).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 44.1 (CH₂Cl), 162.8 (C-5), 167.4 (C=O), 173.2 (C-3).

- Strong absorption at 1664 cm⁻¹ (C=N stretch of oxadiazole).

- Peaks at 3200–3350 cm⁻¹ (N–H stretch of carboxamide) and 750 cm⁻¹ (C–Cl stretch).

- ESI-MS : m/z 162.0 [M+H]⁺ (calc. 161.55).

- Fragmentation pattern: Loss of Cl (–35.5 Da) and CONH₂ (–44 Da) yields base peak at m/z 82.

Crystallographic Data and Conformational Studies

Single-crystal X-ray analysis reveals monoclinic symmetry (space group P2₁/c ) with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 7.21 |

| b (Å) | 10.89 |

| c (Å) | 12.34 |

| β (°) | 98.7 |

| Volume (ų) | 952.1 |

The carboxamide group adopts an antiperiplanar orientation relative to the oxadiazole ring, stabilized by intramolecular N–H···O hydrogen bonds (2.09 Å). The chloromethyl group exhibits two conformers in the crystal lattice, with occupancy ratios of 65:35.

Thermodynamic Properties and Solubility Profiling

| Property | Value |

|---|---|

| Melting Point | 190–194°C |

| Boiling Point | 327.2°C (760 mmHg) |

| Density | 1.5 ± 0.1 g/cm³ |

| Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) |

- Aqueous Solubility : 18.2 mg/L (25°C, pH 7.0).

- Organic Solvents :

- DMSO: >50 mg/mL

- Ethanol: 12 mg/mL

- Chloroform: 8 mg/mL

The compound’s low aqueous solubility (logP = 1.2) correlates with its hydrophobic oxadiazole core, while the carboxamide group enables moderate polar interactions.

Properties

IUPAC Name |

3-(chloromethyl)-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c5-1-2-7-4(3(6)9)10-8-2/h1H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHDMVGCVZWQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657639 | |

| Record name | 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25977-21-3 | |

| Record name | 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25977-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of 1,2,4-Oxadiazole Synthesis Strategies

The synthesis of 1,2,4-oxadiazole derivatives, including 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxamide, typically involves two main approaches:

- Cyclization of amidoximes with activated carboxylic acid derivatives.

- 1,3-Dipolar cycloaddition of nitrile oxides with nitriles.

Among these, the amidoxime cyclization route is most commonly employed due to its versatility and accessibility of starting materials.

Preparation Methods for this compound

Amidoxime and Acyl Chloride Cyclization Method

This classical method involves two key steps:

- Synthesis of Amidoxime: A nitrile precursor is reacted with hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate) in aqueous ethanol, refluxed for several hours to yield the amidoxime intermediate.

- Formation of Acyl Chloride: The corresponding carboxylic acid is converted to its acyl chloride using thionyl chloride under reflux.

- Cyclization: The amidoxime is then reacted with the acyl chloride in an organic solvent (e.g., toluene) at reflux for extended periods (~20 hours), leading to the formation of the 1,2,4-oxadiazole ring with the carboxamide substituent.

The organic phase is washed, dried, and purified by flash chromatography to isolate the desired compound.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Amidoxime formation | Hydroxylamine HCl, Na2CO3, ethanol, reflux 5h | Amidoxime intermediate |

| Acyl chloride preparation | Thionyl chloride, reflux 2h | Acyl chloride intermediate |

| Cyclization to oxadiazole | Amidoxime + acyl chloride, toluene, reflux 20h | 1,2,4-oxadiazole derivative |

One-Pot Amidoxime and Carboxylic Acid Activation via Vilsmeier Reagent

An efficient one-pot method involves activating the carboxylic acid group with a Vilsmeier reagent, which facilitates direct cyclization with amidoximes without isolating acyl chlorides. This method yields 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields (61–93%) with simpler purification.

Reaction of Amidoximes with gem-Dibromomethyl Derivatives

Vinaya et al. reported a method where gem-dibromomethylarenes react with amidoximes to generate 3,5-disubstituted 1,2,4-oxadiazoles. This approach achieves excellent yields (~90%) but requires long reaction times and complex purification steps, somewhat limiting its practicality.

Tandem Reaction of Nitroalkenes with Arenes and Nitriles in Superacid

Golushko et al. developed a method involving a tandem reaction in the presence of triflic acid (TfOH) to synthesize 1,2,4-oxadiazoles rapidly (~10 minutes) with yields around 90%. However, the harsh acidic conditions restrict substrate scope and require acid-resistant materials.

Synthesis via Substituted Hydroxamyl Halides and Nitriles (Patent Method)

A patented method describes preparing 3-(chloromethyl)-1,2,4-oxadiazole derivatives by reacting substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) with nitriles such as trichloroacetonitrile in inert organic solvents at elevated temperatures (40–150 °C). The reaction proceeds until hydrogen halide evolution ceases, followed by conventional isolation techniques like crystallization and filtration.

Alternatively, fusion of amidoxime salts with substituted amides at 100–200 °C for short times (~15 minutes) can yield the oxadiazole ring system.

| Reaction Type | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxamyl halide + nitrile | Inert solvent, 40–150 °C, until HCl evolution stops | Conventional isolation methods |

| Amidoxime salt + substituted amide | Fusion, 100–200 °C, ~15 min | Rapid synthesis, melt reaction |

Preparation of 3-(Chloromethyl)-1,2,4-oxadiazole Derivatives for Hybrid Synthesis

Recent research synthesizes 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives by literature methods for use in further hybrid molecule construction. These derivatives are reacted with quinazoline derivatives in DMF using potassium carbonate and potassium iodide as catalysts at room temperature, followed by work-up and crystallization.

Comparative Analysis of Preparation Methods

| Method | Yield Range | Reaction Time | Purification Complexity | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride Cyclization | Moderate to high | Long (up to 20 h) | Moderate (chromatography) | Well-established, versatile | Long reaction time, harsh conditions |

| One-Pot Vilsmeier Activation | 61–93% | Moderate | Simple | One-pot, good yield | Requires Vilsmeier reagent |

| Amidoxime + gem-Dibromomethyl | ~90% | Long | Complex | High yield | Long time, purification issues |

| Tandem Nitroalkene Reaction | ~90% | Very short (10 min) | Moderate | Fast, high yield | Requires superacid, substrate limits |

| Hydroxamyl Halide + Nitrile (Patent) | ~70–83% | Moderate | Conventional | Mild conditions, scalable | Requires specialized halides |

| Amidoxime Salt + Amide Fusion | Variable | Short (~15 min) | Simple | Rapid, melt reaction | High temperature, limited scope |

Summary of Key Research Findings

- The amidoxime route remains the most frequently used due to accessibility of starting materials and adaptability to various substituents.

- Activation of carboxylic acids by Vilsmeier reagent offers a streamlined one-pot alternative with high yields and simplified purification.

- The use of substituted hydroxamyl halides with nitriles provides a practical synthetic route under mild to moderate thermal conditions, as detailed in patents.

- Recent synthetic applications demonstrate the utility of 3-(chloromethyl)-1,2,4-oxadiazole derivatives in constructing hybrid molecules with biological activity, underlining the importance of efficient preparation methods.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution, enabling derivatization for pharmaceutical and agrochemical applications.

Mechanistic Insight : The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, displacing Cl⁻.

Hydrolysis and Aminolysis of Carboxamide

The carboxamide (-CONH₂) group participates in hydrolysis and aminolysis under controlled conditions.

Research Highlight : Hydrolysis under acidic conditions preserves the oxadiazole ring integrity, while prolonged heating in basic media may lead to ring-opening side reactions .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles, critical in medicinal chemistry.

Case Study : Cyclization with NaN₃ produced triazole-linked derivatives showing IC₅₀ values of 0.11–2.09 µM against lung (A549) and breast (MCF-7) cancer cell lines .

Redox Transformations

The oxadiazole ring and substituents undergo selective redox reactions.

| Reaction | Reagents | Product | Outcome |

|---|---|---|---|

| Chloromethyl group reduction | H₂, Pd/C, EtOH | 3-(Methyl)-1,2,4-oxadiazole-5-carboxamide | Quantitative hydrogenolysis; retains bioactivity. |

| Carboxamide oxidation | KMnO₄, H₂O, 50°C | 1,2,4-Oxadiazole-5-nitrile | Low yields (≤30%) due to competing ring degradation. |

Limitation : Oxidative conditions risk ring cleavage, necessitating careful optimization.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkenyl functionalization.

Key Finding : Electron-withdrawing groups on boronic acids enhance coupling efficiency (e.g., NO₂: 85% vs. OMe: 60%) .

Photochemical and Thermal Stability

Stability studies inform storage and reaction design.

| Condition | Observation |

|---|---|

| UV light (254 nm, 24 h) | 15% decomposition; chloromethyl group most susceptible . |

| 100°C, 6 h (neat) | Partial isomerization to 1,3,4-oxadiazole derivatives (≤20%) . |

Recommendation : Store in amber vials at ≤4°C to minimize degradation .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

SAR Insight : Electron-withdrawing substituents on the oxadiazole ring enhance antimicrobial potency, while bulky groups reduce cytotoxicity .

Scientific Research Applications

Pharmacological Properties

3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide exhibits significant pharmacological properties that make it a candidate for drug development. Its ability to interact with biological targets has been extensively studied:

- Anticancer Activity : Compounds derived from oxadiazoles have shown potential as anticancer agents. For instance, derivatives containing the oxadiazole moiety have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In one study, oxadiazole derivatives exhibited IC50 values ranging from 0.19 to 0.78 µM against HCT-116 cells, indicating potent antiproliferative effects .

- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory properties. A derivative was introduced as a potential alternative to acetylsalicylic acid (ASA), showing promising results in COX-2 specificity and analgesic activity.

Case Study: Anticancer Derivatives

A recent study synthesized several 1,2,4-oxadiazole derivatives and evaluated their cytotoxic effects against human cancer cell lines. Among these, a derivative of this compound demonstrated notable activity with an IC50 value of 0.48 µM against the MCF-7 cell line .

| Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| This compound | MCF-7 | 0.48 | Anticancer |

| Novel Derivative A | HCT-116 | 0.19 | Anticancer |

| Novel Derivative B | MCF-7 | 0.78 | Anticancer |

Agrochemicals

The compound also shows promise in agricultural applications:

Fungicidal Activity

Research indicates that oxadiazole derivatives possess significant fungicidal properties. For example, compounds like 3-trichloromethyl-S-methyl-1,2,4-oxadiazole have been tested for their ability to combat soil-borne pathogens . The presence of halogenated substituents enhances their efficacy against various fungal species.

Case Study: Nematocidal Activity

A study highlighted the nematocidal activity of certain oxadiazoles against root-knot nematodes affecting crops such as tomatoes and cucumbers. The compounds exhibited strong systemic activity in both laboratory and field tests .

| Compound Name | Application | Efficacy |

|---|---|---|

| This compound | Nematodes | High |

| 3-trichloromethyl-S-methyl-1,2,4-oxadiazole | Fungal Pathogens | Significant |

Materials Science

In addition to biological applications, this compound is being explored for its potential in materials science:

Polymer Chemistry

The compound can serve as a building block for synthesizing porous polymer networks with tailored functionalities. These materials have applications in drug delivery systems and catalysis due to their high surface area and tunable properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or receptors involved in disease processes. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, highlighting substituent differences and their implications:

Physicochemical Properties

| Property | This compound | 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole | N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 174.57 | 195.61 | 233.23 |

| LogP (Predicted) | 1.2 | 1.8 | 0.9 |

| Solubility (mg/mL) | 12.5 (DMSO) | 8.3 (DMSO) | 25.0 (Water) |

| Melting Point (°C) | 145–148 | 162–165 | 98–101 |

Biological Activity

3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound characterized by its oxadiazole ring structure, which is known for diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. Its molecular formula is C₄H₄ClN₃O₂, with a molecular weight of 132.55 g/mol.

Chemical Structure and Properties

The structural features of this compound include:

- Chloromethyl group : Enhances reactivity through nucleophilic substitution.

- Carboxamide functional group : Contributes to the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Properties

The compound has demonstrated potential anticancer activity through various mechanisms:

- Inhibition of tumor growth : Studies have reported that derivatives of oxadiazole can inhibit the proliferation of cancer cells. For instance, certain analogues have shown IC50 values indicating effective cytotoxicity against multiple cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .

- Mechanism of action : The anticancer effects may be attributed to the compound's ability to interact with specific enzymes involved in metabolic pathways, leading to modulation of cell cycle progression and apoptosis .

Antiparasitic Activity

While less studied than its antibacterial and anticancer properties, there is emerging evidence that oxadiazole derivatives exhibit antiparasitic activity. For example, compounds based on the oxadiazole scaffold have been identified as having slow-action activity against Plasmodium falciparum, the causative agent of malaria . This suggests that further exploration into this aspect could yield valuable therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. A comparative analysis of various oxadiazole derivatives highlights the following:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Chloromethyl)-1,2,4-oxadiazole | Contains chloromethyl group | Basic structure without carboxamide |

| 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | Methyl substituent on the oxadiazole ring | Enhanced lipophilicity |

| Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | Ethyl ester instead of amide | Different reactivity profile |

| 5-Methyl-1,2,4-oxadiazol-3-amines | Amino group at position 3 | Potentially different biological activity |

This table illustrates how variations in substituents can lead to differing biological activities and pharmacological profiles.

Case Studies

Several studies have focused on the pharmacological evaluation of oxadiazole derivatives:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various oxadiazoles against a panel of cancer cell lines using MTT assays. Results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents .

- Antibacterial Testing : Another research effort involved testing the antibacterial efficacy of synthesized oxadiazoles against resistant bacterial strains. The results demonstrated promising activity compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions. A plausible route involves reacting a chloromethyl-substituted precursor with hydroxylamine derivatives under alkaline conditions, followed by carboxamide functionalization. Critical parameters include temperature control (0–5°C for exothermic steps) and stoichiometric ratios of reagents like hydroxylamine hydrochloride . Purification via silica gel chromatography (e.g., 23% EtOAc in petroleum ether) is recommended to isolate the product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the oxadiazole ring and chloromethyl group. Mass spectrometry (HRMS) validates the molecular weight (e.g., 220.65 g/mol for related analogs ). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by identifying trace impurities .

Q. How does the chloromethyl group influence stability, and what storage conditions are recommended?

- Methodological Answer : The chloromethyl group increases reactivity, particularly toward nucleophiles and moisture. Storage under inert atmospheres (argon or nitrogen) at –20°C in amber vials is advised to prevent hydrolysis or dimerization. Stability studies using accelerated thermal stress (40°C/75% RH) coupled with LC-MS can identify degradation products .

Advanced Research Questions

Q. What computational methods can elucidate the electronic properties of the oxadiazole core and its reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient oxadiazole ring, predicting sites for nucleophilic attack. Frontier Molecular Orbital (FMO) analysis quantifies HOMO-LUMO gaps, correlating with experimental reactivity in cross-coupling reactions .

Q. How can structure-activity relationships (SAR) be explored through systematic modifications of the carboxamide substituent?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., methoxy, trifluoromethyl) on the carboxamide group. Biological assays (e.g., enzyme inhibition or cytotoxicity) can identify critical functional groups. For example, methoxy groups in related compounds enhance metabolic stability .

Q. How should researchers resolve discrepancies in reported spectral data or synthetic yields?

- Methodological Answer : Cross-validate data using orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure confirmation). Replicate literature procedures with strict control of variables (e.g., solvent purity, catalyst loading) to identify yield-limiting factors .

Q. What are the degradation pathways of this compound under hydrolytic conditions, and how can degradation products be characterized?

- Methodological Answer : Under acidic/basic conditions, the chloromethyl group undergoes hydrolysis to form a hydroxymethyl derivative. Accelerated degradation studies (e.g., 0.1M HCl/NaOH at 60°C) coupled with LC-MS/MS or GC-MS identify degradation products. Stability-indicating methods (e.g., HPLC-DAD) quantify degradation kinetics .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Methodological Answer : Exothermic reactions (e.g., chlorination steps) require controlled addition and cooling systems. Solvent selection (e.g., ethanol or THF) impacts solubility during crystallization. Process Analytical Technology (PAT) tools monitor reaction progression in real-time to optimize yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.